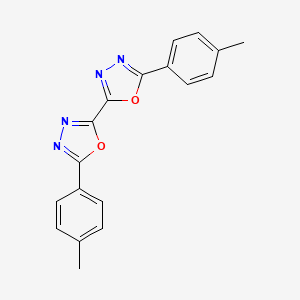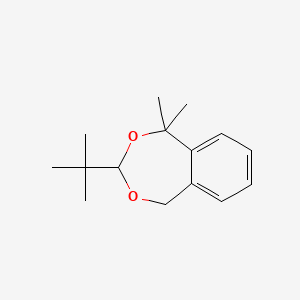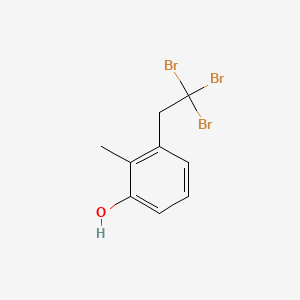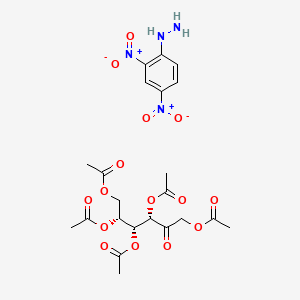
1,1,2,2-Tetrabromo-1-chloroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrabromo-1-chloroethane is a halogenated hydrocarbon with the molecular formula C2HBr4Cl. This compound is characterized by the presence of four bromine atoms and one chlorine atom attached to a two-carbon backbone. It is a colorless liquid at room temperature and is known for its high density and low vapor pressure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrabromo-1-chloroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the bromination and chlorination of ethylene or acetylene under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where ethylene or acetylene is exposed to bromine and chlorine gases. The reaction is carefully monitored to maintain the desired stoichiometry and to prevent the formation of unwanted by-products. The final product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,2-Tetrabromo-1-chloroethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Dehydrohalogenation: This reaction involves the removal of halogen atoms to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Dehydrohalogenation: Strong bases like sodium ethoxide or potassium tert-butoxide.
Major Products:
Substitution: Formation of compounds like 1,1,2,2-tetrabromoethane or 1,1,2,2-tetrachloroethane.
Reduction: Formation of partially halogenated ethanes.
Dehydrohalogenation: Formation of alkenes such as 1,2-dibromoethylene.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrabromo-1-chloroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of halogenated hydrocarbons’ effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the separation of minerals from ores, as a flame retardant, and in the production of high-density fluids for specific industrial applications
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrabromo-1-chloroethane involves its interaction with various molecular targets. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing changes in cellular function and structure. The pathways involved include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Comparación Con Compuestos Similares
1,1,2,2-Tetrabromoethane: Similar in structure but lacks the chlorine atom.
1,1,2,2-Tetrachloroethane: Contains four chlorine atoms instead of bromine.
1,2-Dibromotetrachloroethane: Contains both bromine and chlorine atoms but in different proportions.
Uniqueness: 1,1,2,2-Tetrabromo-1-chloroethane is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct chemical and physical properties. Its high density and low vapor pressure make it particularly useful in applications requiring heavy, stable liquids .
Propiedades
Número CAS |
111405-15-3 |
|---|---|
Fórmula molecular |
C2HBr4Cl |
Peso molecular |
380.10 g/mol |
Nombre IUPAC |
1,1,2,2-tetrabromo-1-chloroethane |
InChI |
InChI=1S/C2HBr4Cl/c3-1(4)2(5,6)7/h1H |
Clave InChI |
XQSAUBKKJYRBRJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Br)Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)

![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)


![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)

